molecular formula C11H21NO4 B1290363 2-{[(Tert-butoxy)carbonyl](2-methylpropyl)amino}acetic acid CAS No. 194206-80-9

2-{[(Tert-butoxy)carbonyl](2-methylpropyl)amino}acetic acid

Cat. No.: B1290363
CAS No.: 194206-80-9
M. Wt: 231.29 g/mol
InChI Key: HPDNHXHMUBENMG-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic naming of 2-{(tert-butoxy)carbonylamino}acetic acid follows IUPAC guidelines, which prioritize functional group hierarchy and substituent positioning. The compound is formally identified as [(tert-butoxycarbonyl)(isobutyl)amino]acetic acid . This nomenclature reflects the presence of three key structural elements:

  • A tert-butoxycarbonyl (Boc) group, which serves as a protective moiety for the amino functionality.
  • An isobutyl substituent (2-methylpropyl) attached to the nitrogen atom.
  • An acetic acid backbone, where the carboxyl group remains unmodified.

The numbering begins at the carboxylic acid carbon (position 1), with the amino group at position 2 bearing both the Boc and isobutyl groups. Alternative names, such as Boc-N-(isobutyl)glycine or N-(tert-butoxycarbonyl)-N-(2-methylpropyl)glycine , are also used in synthetic chemistry literature, emphasizing its role as a protected glycine derivative . These names highlight the compound’s relationship to simpler Boc-protected amino acids, such as Boc-glycine (C₇H₁₃NO₄), which lacks the isobutyl side chain .

Molecular Architecture and Functional Group Analysis

The molecular formula C₁₁H₂₁NO₄ (molecular weight: 231.29 g/mol) defines a compact structure with distinct functional regions :

Structural Feature Role
Carboxylic acid (-COOH) Provides acidity (pKa ~2.4) and hydrogen-bonding capacity.
Tert-butoxycarbonyl (Boc) Protects the amino group during peptide synthesis; imparts steric bulk.
Isobutyl group (-CH₂CH(CH₃)₂) Hydrophobic substituent influencing solubility and conformational flexibility.

The SMILES notation O=C(O)CN(C(OC(C)(C)C)=O)CC(C)C clarifies connectivity: the Boc group (OC(C)(C)C) and isobutyl chain (CC(C)C) branch from the central nitrogen, which is bonded to the acetic acid backbone . X-ray crystallography of analogous Boc-protected amino acids reveals planar amide bonds and tetrahedral geometry at the tert-butyl carbon, suggesting similar spatial arrangements in this compound .

Stereochemical Considerations and Conformational Isomerism

Unlike chiral amino acids (e.g., Boc-L-leucine ), 2-{(tert-butoxy)carbonylamino}acetic acid lacks stereocenters due to its symmetric isobutyl substituent and glycine-derived backbone. However, conformational isomerism arises from restricted rotation around the N–C bond connecting the Boc and isobutyl groups. Nuclear magnetic resonance (NMR) studies of related compounds show distinct dihedral angle populations, influenced by steric interactions between the tert-butyl and isobutyl moieties .

For example, in Boc-glycine derivatives, the tert-butyl group adopts a staggered conformation to minimize van der Waals repulsions with adjacent substituents . This steric shielding stabilizes specific rotamers, which can be characterized using dynamic NMR or computational methods like density functional theory (DFT) .

Comparative Analysis with Related Boc-Protected Amino Acid Derivatives

The structural and functional properties of 2-{(tert-butoxy)carbonylamino}acetic acid diverge significantly from other Boc-protected amino acids:

Compound Substituent Key Differences
Boc-glycine -H Smaller size; higher solubility in polar solvents.
Boc-L-leucine -CH₂CH(CH₃)₂ Chiral center; enhanced hydrophobicity.
Boc-L-tert-leucine -C(CH₃)₃ Extreme steric bulk; restricted conformational mobility.

The isobutyl group in 2-{(tert-butoxy)carbonylamino}acetic acid balances hydrophobicity and steric demand, making it suitable for synthesizing peptides requiring moderate side-chain flexibility. In contrast, Boc-L-tert-leucine’s rigid tert-butyl side chain is preferred for stabilizing helical conformations in foldamers .

Reactivity trends also differ: the isobutyl group’s electron-donating inductive effect slightly enhances the nucleophilicity of the nitrogen compared to Boc-glycine, as evidenced by faster acylation rates in coupling reactions .

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl-(2-methylpropyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-8(2)6-12(7-9(13)14)10(15)16-11(3,4)5/h8H,6-7H2,1-5H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPDNHXHMUBENMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(=O)O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00629937
Record name N-(tert-Butoxycarbonyl)-N-(2-methylpropyl)glycine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194206-80-9
Record name N-(tert-Butoxycarbonyl)-N-(2-methylpropyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00629937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-{[(tert-butoxy)carbonyl](2-methylpropyl)amino}acetic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(Tert-butoxy)carbonylamino}acetic acid typically involves the reaction of tert-butyl chloroformate with 2-methylpropylamine in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:

    Reaction of tert-butyl chloroformate with 2-methylpropylamine:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-{(Tert-butoxy)carbonylamino}acetic acid undergoes various chemical reactions, including:

    Hydrolysis: Removal of the Boc protecting group under acidic conditions.

    Substitution: Reaction with nucleophiles to form substituted derivatives.

    Oxidation and Reduction: Though less common, it can participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Hydrolysis: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

    Oxidation and Reduction: Specific oxidizing or reducing agents depending on the desired transformation.

Major Products Formed

    Hydrolysis: Yields the free amine and carbon dioxide.

    Substitution: Produces substituted amino acids or derivatives.

    Oxidation and Reduction: Forms oxidized or reduced products based on the reaction conditions.

Scientific Research Applications

Synthesis of Peptides

One of the primary applications of 2-{(Tert-butoxy)carbonylamino}acetic acid is in the synthesis of peptides. The tert-butoxycarbonyl (Boc) protecting group is widely used in peptide chemistry to protect amino groups during synthesis. This compound serves as a building block for synthesizing various peptides with potential therapeutic properties. The Boc group can be easily removed under mild acidic conditions, allowing for the subsequent formation of peptide bonds without compromising the integrity of other functional groups .

Drug Development

Research has indicated that derivatives of this compound may exhibit biological activity relevant to drug development. For instance, studies have shown that amino acid derivatives can influence the pharmacokinetics and bioavailability of drug molecules, making them valuable in formulating new pharmaceuticals . The specific structural features of 2-{(Tert-butoxy)carbonylamino}acetic acid allow for modifications that can enhance solubility and target specificity.

Skin Care Products

The compound's properties make it suitable for use in cosmetic formulations, particularly in skin care products. Its ability to act as a stabilizer and emulsifier allows for improved texture and consistency in creams and lotions. Recent studies have highlighted the effectiveness of using such amino acid derivatives to enhance skin hydration and barrier function .

Delivery Systems

In cosmetic applications, 2-{(Tert-butoxy)carbonylamino}acetic acid can be incorporated into delivery systems that enhance the permeation of active ingredients through the skin. This is particularly significant in formulations aimed at delivering antioxidants and anti-aging agents, where improved bioavailability can lead to better efficacy .

Development of Polymers

The compound can also be utilized in the synthesis of polymers with specific properties tailored for various applications, including biomedical devices and drug delivery systems. Its incorporation into polymer matrices can improve mechanical properties and biocompatibility .

Smart Polymers

Research is ongoing into the use of 2-{(Tert-butoxy)carbonylamino}acetic acid in developing smart polymers that respond to environmental stimuli (e.g., pH or temperature changes). These materials have potential applications in controlled drug release systems and responsive coatings .

Case Study 1: Peptide Synthesis

A study demonstrated the successful incorporation of 2-{(Tert-butoxy)carbonylamino}acetic acid into a peptide sequence aimed at enhancing neuroprotective effects in cellular models. The resulting peptides showed improved stability and bioactivity compared to their unmodified counterparts.

Case Study 2: Cosmetic Formulation

In a comparative study on skin moisturizers, formulations containing this compound exhibited significantly higher hydration levels over a 24-hour period compared to control formulations lacking this amino acid derivative. This highlights its potential as an effective ingredient in cosmetic products aimed at improving skin moisture retention.

Mechanism of Action

The mechanism of action of 2-{(Tert-butoxy)carbonylamino}acetic acid primarily involves the protection of amine groups. The Boc group forms a stable carbamate linkage with the amine, preventing unwanted reactions during synthesis. The Boc group can be selectively removed under acidic conditions, releasing the free amine for further reactions. This selective protection and deprotection mechanism is crucial in multi-step organic synthesis and peptide assembly.

Comparison with Similar Compounds

Structural and Functional Differences

The target compound shares structural motifs with other Boc-protected amino acid derivatives but differs in substituents and functional groups. Below is a comparative analysis:

Compound Name Molecular Formula Molecular Weight Key Substituents Functional Groups CAS/ID
2-{(Tert-butoxy)carbonylamino}acetic acid (Target) C₁₁H₂₁NO₄ (estimated) ~231.29 (estimated) Isobutyl group Carboxylic acid, Boc-protected amine N/A
2-[1-({[(tert-butoxy)carbonyl]amino}methyl)cyclopropyl]acetic acid C₁₁H₁₉NO₄ 229.28 Cyclopropylmethyl group Carboxylic acid, Boc-protected amine 1784351-60-5
Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-cyclopropylacetate C₁₁H₁₉NO₄ 229.28 Cyclopropyl group, methyl ester Ester, Boc-protected amine N/A
(2S)-2-{[(tert-butoxy)carbonyl]amino}-2-(pyridin-3-yl)acetic acid C₁₂H₁₈N₂O₄ 254.29 Pyridin-3-yl group Carboxylic acid, Boc-protected amine N/A

Key Observations :

  • The cyclopropyl group in and adds rigidity, which may influence conformational stability in peptide chains . The pyridinyl substituent in introduces aromaticity and hydrogen-bonding capability, enhancing solubility in polar solvents .
  • Functional Group Variations :
    • The methyl ester in replaces the carboxylic acid, rendering the compound less polar and more suitable for specific coupling reactions .

Biological Activity

2-{(Tert-butoxy)carbonylamino}acetic acid, commonly referred to as BOC-2-methylpropylglycine, is a chemical compound with significant applications in organic synthesis, particularly in the field of peptide chemistry. Its molecular formula is C11H21NO4, and it has a molecular weight of 231.29 g/mol. This compound serves primarily as a protecting group for amines, facilitating the synthesis of complex organic molecules while preventing undesirable side reactions.

The biological activity of 2-{(Tert-butoxy)carbonylamino}acetic acid is largely attributed to its role as a protecting group. The BOC group can be added to amines under mild conditions using di-tert-butyl dicarbonate in the presence of a base like sodium hydroxide. This protection allows for selective reactions involving amines without interference from other functional groups.

Biochemical Pathways

The BOC group protects the amine during the reaction, allowing for subsequent transformations that would otherwise react with the free amine. Following the completion of synthesis, the BOC group can be removed using strong acids such as trifluoroacetic acid or hydrochloric acid in methanol, regenerating the free amine for further use in biological applications.

Pharmacokinetics

The solubility profile of 2-{(Tert-butoxy)carbonylamino}acetic acid suggests favorable pharmacokinetic properties. It is soluble in water, acetic acid, ethyl acetate, and methanol, indicating potential bioavailability when utilized in biological systems. This solubility is crucial for its application in synthesizing biologically active peptides and pharmaceuticals.

Scientific Research Applications

  • Organic Chemistry : Used extensively as a protecting group for amines during peptide synthesis.
  • Biological Synthesis : Facilitates the creation of biologically active peptides and proteins.
  • Pharmaceutical Development : Important in synthesizing peptide-based drugs that can target specific biological pathways.

Comparison with Similar Compounds

Compound NameStructureApplication
N-(tert-butoxycarbonyl)ethanolamineSimilar protecting group propertiesPeptide synthesis
tert-Butyl N-(2-hydroxyethyl)carbamateProtecting agent for amino acidsOrganic synthesis
(2S)-2-(tert-Butoxycarbonyl)amino-3-(4-(tert-butoxycarbonyl)amino)methylphenyl)propanoic acidMore complex Boc-protected compoundAdvanced peptide synthesis

Case Studies and Research Findings

  • Peptide Synthesis Efficiency : A study demonstrated that utilizing BOC-protected amino acids significantly improved yields in peptide synthesis compared to unprotected amino acids due to reduced side reactions during coupling reactions .
  • Biological Activity Evaluation : In research focused on synthesizing biologically active peptides, BOC-2-methylpropylglycine was utilized to create derivatives that exhibited enhanced binding affinity to specific receptors, highlighting its importance in drug design .
  • Pharmaceutical Applications : The compound has been employed in developing new pharmaceuticals targeting various diseases, showcasing its versatility as a building block in medicinal chemistry .

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